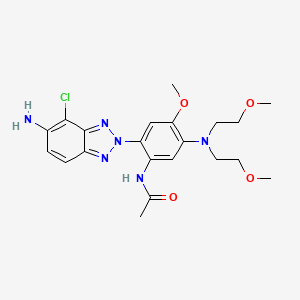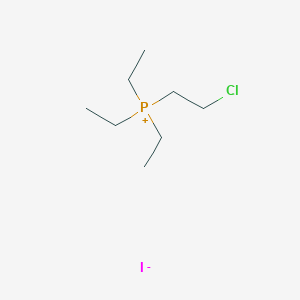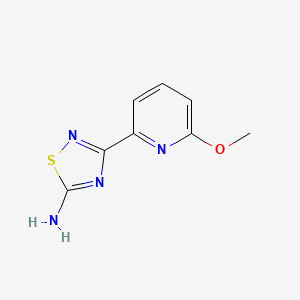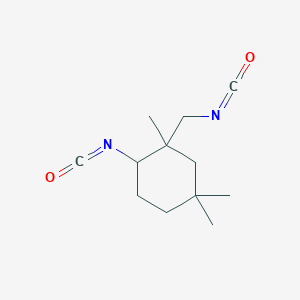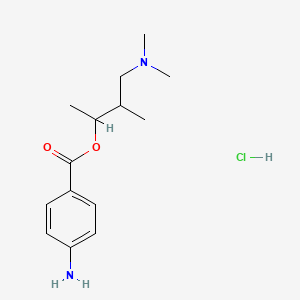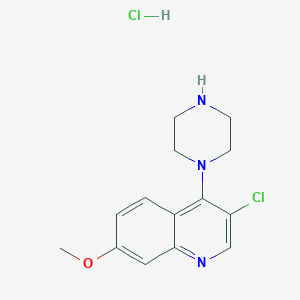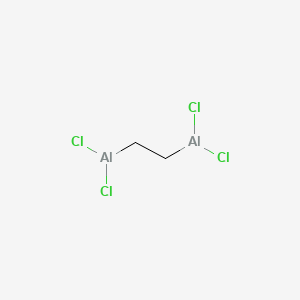
Aluminum, tetrachloro-mu-1,2-ethanediyldi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes aluminum atoms bridged by an ethylene group and coordinated by chlorine atoms. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrachloro-mu-ethylenedialuminum is typically synthesized by reacting oxalyl aluminum chloride with aluminum tetrachloride in a suitable solvent . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{AlCl}_3 + \text{(COCl)}_2 \rightarrow \text{Al}_2(\text{OCOC}_2\text{Cl}_4)_4 ]
Industrial Production Methods
In industrial settings, the production of tetrachloro-mu-ethylenedialuminum involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Safety measures are also in place to handle the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Tetrachloro-mu-ethylenedialuminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: Chlorine atoms can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetrachloro-mu-ethylenedialuminum include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as tetrahydrofuran or dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce various organoaluminum compounds.
Scientific Research Applications
Tetrachloro-mu-ethylenedialuminum has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which tetrachloro-mu-ethylenedialuminum exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tetrachloro-mu-ethylenedialuminum is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct coordination environment around the aluminum atoms, which imparts unique chemical properties and reactivity patterns.
Properties
CAS No. |
59534-55-3 |
|---|---|
Molecular Formula |
C2H4Al2Cl4 |
Molecular Weight |
223.8 g/mol |
IUPAC Name |
dichloro(2-dichloroalumanylethyl)alumane |
InChI |
InChI=1S/C2H4.2Al.4ClH/c1-2;;;;;;/h1-2H2;;;4*1H/q;2*+2;;;;/p-4 |
InChI Key |
CCTPJIVHRJPDJX-UHFFFAOYSA-J |
Canonical SMILES |
C(C[Al](Cl)Cl)[Al](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


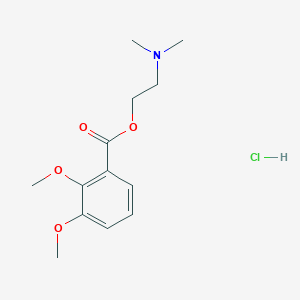
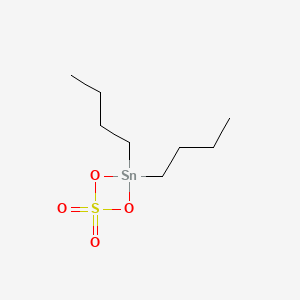
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

